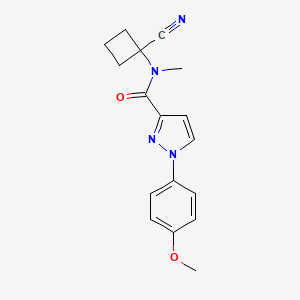

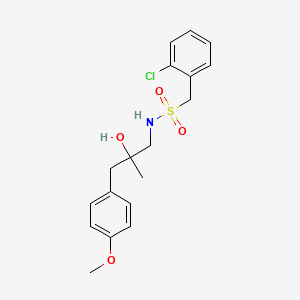

![molecular formula C11H16N2O B3012387 2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol CAS No. 2199302-29-7](/img/structure/B3012387.png)

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of functionalized 2-aminohydropyridines and 2-pyridinones has been achieved through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst. This method has shown that the use of malononitrile and cyanoacetamide leads to the exclusive formation of 2-aminohydropyridines, whereas ethyl cyanoacetate tends to yield 2-pyridinones as the main products .

Molecular Structure Analysis

In a related study, the molecular structure of 1-(pyridin-2-yl amino)methyl napthalene-2-ol was elucidated using a variety of spectroscopic techniques, including FT-IR, UV-Visible, 1H and 13C NMR, HR-MS, FT-Raman, and TG/DSC analysis. Density Functional Theory (DFT) calculations were performed to corroborate the experimental findings, revealing a planar nitrogen atom at position-32, which is less basic due to lone pair delocalization. The vibrational analysis data indicated the presence of intermolecular hydrogen bonding interactions, and the TG/DSC curve identified a drying temperature range between 100 and 150°C for the compound .

Chemical Reactions Analysis

The reactivity of quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds was found to be highly regioselective, leading to the formation of substituted 2-amino-4-(1-methylpyridinium-3-yl)-4H-pyran iodides. The crystal structure of one such product, 2-amino-3,5-dicarboethoxy-6-methyl-4-(1-methylpyridinium-3-yl)-4H-pyran iodide, was determined through x-ray structural analysis, providing insight into the regioselectivity of these cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely tied to their molecular structures. For instance, the planarity of the nitrogen atom in 1-(pyridin-2-yl amino)methyl napthalene-2-ol affects its basicity and potential for intermolecular hydrogen bonding, which in turn influences its solubility and thermal properties. The drying temperature range identified by TG/DSC analysis is critical for the practical handling and storage of the compound . Additionally, the crystal packing of the 1′-Methyl-4′-(4-methylphenyl)dispiro[indane-2,3′-pyrrolidine-2′,3′′-indoline]-1,2′′-dione molecule, which features N—H⋯N and C—H⋯O interactions forming supramolecular chains, and C—H⋯π interactions creating layers in the crystal, is indicative of its stability and potential intermolecular interactions .

Scientific Research Applications

Biofuel Production

2-Methylpropan-1-ol, a compound related to 2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol, has been identified as a potential biofuel. A study by Bastian et al. (2011) demonstrated its production through a modified amino acid pathway in Escherichia coli under anaerobic conditions, achieving 100% theoretical yield. This advancement overcomes a critical obstacle in biofuel commercialization, showing the compound's potential in sustainable energy production (Bastian et al., 2011).

Organic Synthesis and Medicinal Chemistry

- The synthesis of pyrazolo[3,4-b]pyridines, which may involve this compound, was reported by Charris-Molina et al. (2017). This process shows the compound's utility in creating structures useful in medicinal chemistry (Charris-Molina et al., 2017).

- Singh et al. (2013) demonstrated the use of a related compound, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, in the Michael addition of cyclohexanone and cyclopentanone to nitroolefins. This showcases the role of similar structures in synthesizing complex organic compounds (Singh et al., 2013).

Supramolecular Chemistry

Kano et al. (2012) explored the use of cyclodextrin dimers for binding dioxygen, employing per-O-methylated β-cyclodextrin dimers, similar in structure to this compound. This research indicates potential applications in mimicking natural oxygen carriers and understanding supramolecular interactions (Kano et al., 2012).

Antimicrobial Research

A study by Abu-Youssef et al. (2010) on silver(I) complexes with pyridine-based ligands, similar to this compound, revealed antimicrobial activity against various bacteria and yeasts. This suggests potential applications in developing new antimicrobial agents (Abu-Youssef et al., 2010).

Melanoidin Formation in Maillard Reactions

Tressl et al. (1998) investigated the formation of melanoidin-like Maillard polymers, which are structurally related to this compound. This research provides insights into the chemistry of food processing and flavor formation (Tressl et al., 1998).

Pharmaceutical Applications

- Organocatalysis in the synthesis of spiro[pyrrolidin-3,3'-oxindoles], as reported by Chen et al. (2009), demonstrates the application of compounds similar to this compound in the creation of biologically active molecules (Chen et al., 2009).

- Gangjee et al. (2010) studied molecules based on a cyclopenta[d]pyrimidine scaffold, similar to this compound, for their ability to inhibit cellular microtubules and overcome drug resistance. This highlights potential applications in cancer therapy (Gangjee et al., 2010).

Coordination Chemistry and Material Science

- Kaya et al. (2009) synthesized oligomer and monomer/oligomer–metal complexes using a ligand structurally related to this compound, examining their antimicrobial properties. This research is relevant in the field of material science for developing antimicrobial surfaces (Kaya et al., 2009).

- Le et al. (2019) utilized 1-aminopyridinium ylides, similar in structure to this compound, as directing groups in C-H bond functionalization. This is significant in the synthesis of complex organic molecules (Le et al., 2019).

Advanced Synthesis Techniques

- Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands, indicating the versatility of pyridine-based compounds in coordination chemistry (Halcrow, 2005).

- Rajamani et al. (2019) conducted a comprehensive study on 1-(pyridin-2-yl amino)methyl napthalene-2-ol, a compound structurally related to this compound, highlighting its potential in molecular docking and antimicrobial applications (Rajamani et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

2-[methyl(pyridin-2-yl)amino]cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(9-5-4-6-10(9)14)11-7-2-3-8-12-11/h2-3,7-10,14H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDNBRSOMBUIJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3012307.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)

![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B3012311.png)

![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)

![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)